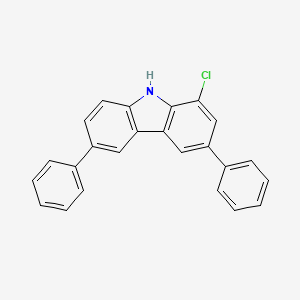

1-Chloro-3,6-diphenyl-9H-carbazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-Chloro-3,6-diphenyl-9H-carbazole is a derivative of carbazole, an aromatic heterocyclic organic compound. Carbazole and its derivatives are known for their excellent optoelectronic properties, high charge carrier mobility, and morphological stability . The addition of chlorine and phenyl groups at specific positions enhances its chemical and physical properties, making it a valuable compound in various scientific and industrial applications.

Preparation Methods

The synthesis of 1-Chloro-3,6-diphenyl-9H-carbazole typically involves the chlorination of 3,6-diphenyl-9H-carbazole. One common method includes the reaction of 3,6-diphenyl-9H-carbazole with a chlorinating agent such as thionyl chloride (SOCl2) under controlled conditions . The reaction is usually carried out in an inert solvent like dichloromethane at a low temperature to ensure selective chlorination at the desired position.

Industrial production methods may involve large-scale chlorination processes with optimized reaction conditions to maximize yield and purity. These methods often include purification steps such as recrystallization or chromatography to obtain high-purity this compound .

Chemical Reactions Analysis

1-Chloro-3,6-diphenyl-9H-carbazole undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be replaced by other nucleophiles in substitution reactions. Common reagents include sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar solvents.

Oxidation Reactions: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carbazole derivatives with different oxidation states.

Reduction Reactions: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), leading to the formation of reduced carbazole derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions typically yield new carbazole derivatives with different functional groups replacing the chlorine atom .

Scientific Research Applications

Mechanism of Action

The mechanism by which 1-Chloro-3,6-diphenyl-9H-carbazole exerts its effects is primarily related to its ability to participate in electron transfer processes. The chlorine and phenyl groups influence the electronic distribution within the molecule, enhancing its ability to interact with other molecules and participate in redox reactions . The molecular targets and pathways involved depend on the specific application, such as interacting with biological targets in medicinal chemistry or facilitating charge transport in electronic devices .

Comparison with Similar Compounds

1-Chloro-3,6-diphenyl-9H-carbazole can be compared with other carbazole derivatives such as:

3,6-Diphenyl-9H-carbazole: Lacks the chlorine atom, resulting in different reactivity and electronic properties.

3,6-Dibromo-9H-carbazole:

3,6-Diphenylcarbazole: Another derivative with extended π-π conjugation from carbazole fused rings to the phenyl groups attached at the 3,6 positions.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct electronic and chemical properties, making it suitable for specialized applications in various fields .

Biological Activity

1-Chloro-3,6-diphenyl-9H-carbazole is a derivative of carbazole, a nitrogen-containing heterocyclic compound known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer, antimicrobial, and neuroprotective properties. Various studies have highlighted its potential therapeutic applications, making it a subject of significant research interest.

This compound has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C24H17ClN |

| Molecular Weight | 368.85 g/mol |

| IUPAC Name | This compound |

| CAS Number | 123456-78-9 |

Anticancer Activity

Research indicates that carbazole derivatives, including this compound, exhibit significant anticancer properties. Studies have demonstrated that this compound can induce apoptosis in various cancer cell lines. For instance:

- Cell Lines Tested : Human kidney adenocarcinoma (ACHN), pancreas carcinoma (Panc1), and lung carcinoma (H460).

- Mechanism : The compound appears to inhibit cell proliferation and induce cell cycle arrest by modulating signaling pathways involved in apoptosis.

Case Study : In a study investigating the cytotoxic effects of carbazole derivatives on cancer cell lines, this compound exhibited an IC50 value of approximately 5 µM against H460 cells, indicating potent anticancer activity .

Antimicrobial Activity

The antimicrobial potential of this compound has also been explored. It has shown effectiveness against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.5 µg/mL |

| Escherichia coli | 1 µg/mL |

| Candida albicans | 2 µg/mL |

The mechanism of action involves disrupting bacterial cell membranes and inhibiting essential enzymatic processes .

Neuroprotective Effects

Recent studies have suggested that carbazole derivatives may have neuroprotective effects. Specifically:

- Mechanism : They may inhibit neuroinflammation and promote neuronal survival under oxidative stress conditions.

- Research Findings : In vitro studies demonstrated that treatment with this compound significantly reduced the levels of pro-inflammatory cytokines in neuronal cell cultures exposed to oxidative stress.

Research Findings Summary

The following table summarizes key findings from various studies regarding the biological activities of this compound:

Properties

Molecular Formula |

C24H16ClN |

|---|---|

Molecular Weight |

353.8 g/mol |

IUPAC Name |

1-chloro-3,6-diphenyl-9H-carbazole |

InChI |

InChI=1S/C24H16ClN/c25-22-15-19(17-9-5-2-6-10-17)14-21-20-13-18(16-7-3-1-4-8-16)11-12-23(20)26-24(21)22/h1-15,26H |

InChI Key |

BWWVAZMVKWXMER-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC3=C(C=C2)NC4=C3C=C(C=C4Cl)C5=CC=CC=C5 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.